molecular formula C12H27P B147548 Tributylphosphine CAS No. 998-40-3

Tributylphosphine

Cat. No. B147548
CAS RN: 998-40-3
M. Wt: 202.32 g/mol
InChI Key: TUQOTMZNTHZOKS-UHFFFAOYSA-N
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Patent
US04324919

Procedure details

0.52 kg PH3 and 2.6 kg butene-(1) were reacted as described in Example 7 to give an about 50% solution of tri-n-butyl-phosphine in toluene. Introduced thereinto under slight overpressure were 16.2 kg butene-(1) and 2.82 kg PH3. The whole was heated to about 70° C. and initiator solution was metered thereinto. The exothermal reaction made the temperature increase to 106° C. and the pressure to 23 bars. Altogether 3 l initiator solution was added within 3 hours. The pressure was then found to have dropped to 5 bars (at 120° C.). The whole was allowed to cool, a specimen was taken and analyzed gas-chromatographically. It was an about 67% tributylphosphine solution in toluene, corresponding to a conversion rate of more than 95%, based on butene and PH3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.52 kg
Type
reactant
Reaction Step Two
[Compound]
Name
butene-(1)
Quantity
2.6 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[PH3:1].[C:2]1([CH3:8])[CH:7]=[CH:6]C=CC=1>>[CH2:6]([P:1]([CH2:6][CH2:7][CH2:2][CH3:8])[CH2:8][CH2:2][CH2:7][CH3:6])[CH2:7][CH2:2][CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.52 kg
Type
reactant
Smiles
P
Name
butene-(1)
Quantity
2.6 kg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%
Name
Type
product
Smiles
C(CCC)P(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.